N-(1H-benzimidazol-2-yl)-N-methylpropanamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-N-methylpropanamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzimidazole ring attached to a propanamide group, with a methyl group attached to the nitrogen atom of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-N-methylpropanamide typically involves the reaction of 2-aminobenzimidazole with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of parasitic infections and inflammatory diseases.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-N-methylacetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(1H-benzimidazol-2-yl)-N-methylbutanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-(1H-benzimidazol-2-yl)-N-methylbenzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
N-(1H-benzimidazol-2-yl)-N-methylpropanamide is unique due to its specific combination of the benzimidazole ring and the propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C11H13N3O/c1-3-10(15)14(2)11-12-8-6-4-5-7-9(8)13-11/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZCBGPRLHFPXROD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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